Dibutyl ether

Description

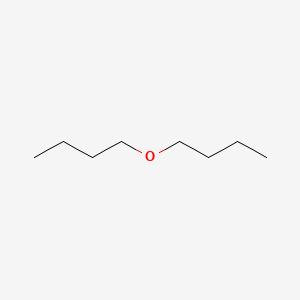

Structure

3D Structure

Properties

IUPAC Name |

1-butoxybutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURPTKYDGMDSBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O, Array | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | N-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022007 | |

| Record name | Butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl ether appears as a clear colorless liquid with an ethereal odor. Flash point below 141 °F. Less dense than water and insoluble in water. Vapors heavier than air. Irritates the eyes, nose, throat, and respiratory tract., Liquid, Colorless liquid with a mild ethereal odor; [Hawley], COLOURLESS LIQUID. | |

| Record name | N-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

288 °F at 760 mmHg (NTP, 1992), 140.8 °C, 142 °C | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148 | |

| Record name | N-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148 | |

| Record name | DIBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148 | |

| Record name | n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

77 °F (NTP, 1992), 37 °C (CLOSED CUP), 25 °C c.c. | |

| Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 217 | |

| Record name | N-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 217 | |

| Record name | DIBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 217 | |

| Record name | n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72.5 °F (NTP, 1992), Miscible with benzene and most org solvents, Sol in all prop in alc, ether; very sol in acetone, Miscible with oxygenated solvents, In water, 300 mg/L at 25 °C, Solubility in water, g/100ml: | |

| Details | Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985. | |

| Record name | N-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985. | |

| Record name | DIBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Riddick, J.A., W.B. Bunger, Sakano T.K. Techniques of Chemistry 4th ed., Volume II. Organic Solvents. New York, NY: John Wiley and Sons., 1985. | |

| Record name | n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.767 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7684 at 20 °C/4 °C, % In saturated air: 0.9 at 25 °C, 760 mm Hg; density of saturated air: 1.1 at 25 °C, 760 mm hg (air= 1), Density (at 20 °C): 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Details | Bingham, E.; Cohrssen, B.; Powell, C.H.; Patty's Toxicology Volumes 1-9 5th ed. John Wiley & Sons. New York, N.Y. (2001)., p. V5: 865 | |

| Record name | N-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Bingham, E.; Cohrssen, B.; Powell, C.H.; Patty's Toxicology Volumes 1-9 5th ed. John Wiley & Sons. New York, N.Y. (2001)., p. V5: 865 | |

| Record name | DIBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Bingham, E.; Cohrssen, B.; Powell, C.H.; Patty's Toxicology Volumes 1-9 5th ed. John Wiley & Sons. New York, N.Y. (2001)., p. V5: 865 | |

| Record name | n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.48 (Air = 1), Relative vapor density (air = 1): 4.5 | |

| Details | Bingham, E.; Cohrssen, B.; Powell, C.H.; Patty's Toxicology Volumes 1-9 5th ed. John Wiley & Sons. New York, N.Y. (2001)., p. V5: 864 | |

| Record name | N-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Bingham, E.; Cohrssen, B.; Powell, C.H.; Patty's Toxicology Volumes 1-9 5th ed. John Wiley & Sons. New York, N.Y. (2001)., p. V5: 864 | |

| Record name | DIBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Bingham, E.; Cohrssen, B.; Powell, C.H.; Patty's Toxicology Volumes 1-9 5th ed. John Wiley & Sons. New York, N.Y. (2001)., p. V5: 864 | |

| Record name | n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.8 mmHg at 68 °F (NTP, 1992), 6.01 [mmHg], 6.01 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.46 | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | N-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | n-Butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | DIBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

142-96-1 | |

| Record name | N-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBM2R52P5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-144 °F (NTP, 1992), -95.2 °C, -95 °C | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148 | |

| Record name | N-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/281 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148 | |

| Record name | DIBUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 3-148 | |

| Record name | n-BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dibutyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of dibutyl ether. The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile solvent in their work. This document summarizes key quantitative data in accessible tables, outlines detailed experimental protocols for property determination, and includes visualizations to illustrate the relationships between its characteristics.

Core Physical and Chemical Properties

This compound, also known as n-butyl ether or 1-butoxybutane, is a colorless, flammable liquid with a characteristic ethereal odor.[1][2] Its chemical formula is C₈H₁₈O, and it has a molecular weight of approximately 130.23 g/mol .[2][3] This ether is less dense than water and exhibits low solubility in aqueous solutions, but is miscible with many organic solvents such as acetone, making it a valuable solvent in various chemical reactions and extraction processes.[1][3]

Physical Properties

The physical characteristics of this compound are critical for its application as a solvent and reaction medium. Key physical properties are summarized in the table below.

| Property | Value | Units | Conditions |

| Molecular Formula | C₈H₁₈O | - | - |

| Molecular Weight | 130.23 | g/mol | - |

| Appearance | Colorless liquid | - | Standard Temperature and Pressure |

| Odor | Mild, ethereal, fruity | - | - |

| Density | 0.764 | g/mL | at 25 °C |

| Boiling Point | 142-143 | °C | at 1 atm |

| Melting Point | -98 | °C | - |

| Flash Point | 25 | °C | Closed Cup[3] |

| Vapor Pressure | 4.8 | mmHg | at 20 °C |

| Refractive Index | 1.399 | - | at 20 °C (n_D) |

| Solubility in Water | 0.113 | g/L | at 20 °C |

Chemical Properties and Reactivity

This compound is a relatively stable compound under normal conditions.[4] It is generally resistant to oxidation, reduction, and bases.[1] However, it can be cleaved by strong acids such as hydroiodic acid (HI) and hydrobromic acid (HBr).[1] One of the most significant chemical properties of this compound, and ethers in general, is its tendency to form explosive peroxides upon exposure to air and light.[4][5] This necessitates careful handling and storage, often with the addition of a stabilizer like butylated hydroxytoluene (BHT).

The chemical reactivity and key incompatibilities are summarized in the table below.

| Property | Description |

| Stability | Stable at room temperature and pressure.[4] |

| Reactivity with Acids | Cleaved by strong acids like HI and HBr.[1] |

| Peroxide Formation | Forms explosive peroxides in the presence of oxygen, especially when exposed to light.[4][5] |

| Incompatibilities | Strong oxidizing agents, strong acids.[4] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound, as well as a procedure for its synthesis.

Synthesis of this compound from 1-Butanol (B46404)

This compound can be synthesized via the acid-catalyzed dehydration of 1-butanol.[3][6]

Materials:

-

1-Butanol

-

Concentrated sulfuric acid (or an alternative acid catalyst like p-toluenesulfonic acid for a greener approach)[7]

-

5% Sodium hydroxide (B78521) solution

-

Saturated calcium chloride solution

-

Anhydrous calcium chloride

-

Boiling chips

Apparatus:

-

250 mL three-necked round-bottom flask

-

Heating mantle

-

Dean-Stark trap or a similar water separator

-

Condenser

-

Thermometer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In the 250 mL three-necked flask, combine 31 mL of 1-butanol and carefully add 4.5 mL of concentrated sulfuric acid in portions, with vigorous shaking after each addition.[6]

-

Add a few boiling chips to the mixture.

-

Assemble the flask with the water separator and condenser. Place a thermometer in the side neck, ensuring the bulb is below the liquid surface.[6]

-

Heat the mixture to maintain a steady reflux. The reaction temperature should be controlled, typically around 135-140°C.

-

Water will be collected in the separator as the reaction proceeds. Continue the reaction until water is no longer produced.

-

Allow the reaction mixture to cool.

-

Transfer the crude product to a separatory funnel and wash it sequentially with 5% sodium hydroxide solution and saturated calcium chloride solution to remove unreacted acid and alcohol.

-

Dry the organic layer over anhydrous calcium chloride for at least 30 minutes.[6]

-

Decant the dried liquid into a distillation flask and perform a simple distillation, collecting the fraction that boils between 140-144°C.[6]

Determination of Flash Point (Closed-Cup Method)

The flash point is determined using a standardized closed-cup apparatus, such as the Pensky-Martens tester, following a procedure like ASTM D93.[8]

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Thermometer

Procedure:

-

Fill the test cup of the apparatus with the this compound sample to the specified level.

-

Place the lid on the cup, ensuring a proper seal.

-

Begin heating the sample at a slow, constant rate.

-

As the temperature approaches the expected flash point, apply a test flame at regular temperature intervals by opening the shutter of the apparatus.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.[8]

-

Record the temperature at which the flash occurs.

Determination of Density

The density of this compound can be determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration and weighing process as with water.

-

Calculate the density of this compound using the masses of the empty pycnometer, the pycnometer filled with water, and the pycnometer filled with this compound, and the known density of water at the measurement temperature.

Determination of Solubility in Water

A simple qualitative and semi-quantitative solubility test can be performed as follows.

Materials:

-

This compound

-

Distilled water

-

Test tubes

-

Pipettes

Procedure:

-

In a test tube, place a known volume (e.g., 1 mL) of distilled water.

-

Add a small, measured amount of this compound (e.g., 0.1 mL) to the test tube.

-

Vigorously shake the test tube for about 30 seconds.

-

Allow the mixture to stand and observe if two distinct layers form or if the this compound dissolves.

-

If it dissolves, continue adding small, measured increments of this compound until a separate phase appears, to determine the approximate solubility limit.

Detection of Peroxides

The presence of peroxides in this compound can be detected using several methods, with commercial test strips being a common and convenient option.[9][10]

Materials:

-

This compound sample

-

Peroxide test strips (e.g., EMQuant®)

Procedure:

-

Dip the test strip into the this compound sample for approximately 1 second.[10]

-

Remove the strip and allow the solvent to evaporate.

-

Moisten the reaction zone of the strip, for example, by breathing on it or briefly dipping it in distilled water.[10]

-

Compare the color of the test strip to the color scale provided with the kit to determine the concentration of peroxides in parts per million (ppm).

Visualizations

The following diagrams illustrate key conceptual relationships regarding the properties and synthesis of this compound.

Caption: Relationship between this compound's structure and its properties.

Caption: Workflow for the synthesis of this compound.

References

- 1. ttslaboratuvar.com [ttslaboratuvar.com]

- 2. Butyl ether | C8H18O | CID 8909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 142-96-1 [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. sciepub.com [sciepub.com]

- 8. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 9. www1.wellesley.edu [www1.wellesley.edu]

- 10. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Dibutyl Ether from 1-Butanol (B46404)

This technical guide provides a comprehensive overview of the synthesis of this compound from 1-butanol, focusing on the core chemical principles, experimental methodologies, and process optimization. The primary method discussed is the acid-catalyzed dehydration of 1-butanol, a versatile and widely studied reaction.

Introduction

This compound, a colorless, flammable liquid with a characteristic fruity odor, finds application as a solvent in various chemical processes and is of interest as a potential fuel additive. Its synthesis from 1-butanol is a classic example of ether formation through bimolecular dehydration. This guide delves into the reaction kinetics, catalytic systems, and experimental protocols relevant to this process.

Reaction Mechanism and Kinetics

The synthesis of this compound from 1-butanol via acid catalysis primarily proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The reaction is initiated by the protonation of the hydroxyl group of a 1-butanol molecule by an acid catalyst, forming a good leaving group (water). A second molecule of 1-butanol then acts as a nucleophile, attacking the protonated butanol and displacing the water molecule to form a protonated ether. Subsequent deprotonation yields this compound.

At higher temperatures, a competing elimination (E2) reaction can occur, leading to the formation of 1-butene (B85601) as a significant byproduct. The choice of catalyst and reaction conditions plays a crucial role in maximizing the selectivity towards ether formation.

Kinetic studies of 1-butanol dehydration over catalysts like Amberlyst-70 have been performed in the liquid phase at pressures around 4 MPa and temperatures ranging from 413-463 K. These studies have considered various reaction mechanisms, including Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models, to describe the reaction kinetics accurately.

Catalytic Systems

A variety of homogeneous and heterogeneous acid catalysts have been employed for the synthesis of this compound from 1-butanol. The selection of the catalyst influences the reaction rate, selectivity, and overall process efficiency.

Homogeneous Catalysts

-

Sulfuric Acid (H(_2)SO(_4)): A traditional and effective catalyst for this reaction. However, its corrosive nature and the generation of acidic waste present environmental and handling challenges.

-

p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that offers a greener alternative to sulfuric acid. It demonstrates comparable catalytic efficiency and can be more easily recovered and reused.

Heterogeneous Catalysts

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling.

-

Ion Exchange Resins: Sulfonic acid-based ion exchange resins, such as Amberlyst-70, are effective solid acid catalysts for the liquid-phase dehydration of 1-butanol.

-

Metal Oxides: Alumina (Al(_2)O(_3)) is a commonly used catalyst, particularly in gas-phase reactions at elevated temperatures.

-

Zeolites and other solid acids: Various other solid acid catalysts, including natural clay minerals and mixed metal oxides, have also been investigated.

Quantitative Data on this compound Synthesis

The following tables summarize quantitative data from various studies on the synthesis of this compound from 1-butanol under different catalytic conditions.

Table 1: Homogeneous Catalysis

| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | 1-Butanol Conversion (%) | This compound Yield (%) | Reference |

| H(_2)SO(_4) | 27 mol% | 130-140 | Not Specified | Not Specified | Not Specified | |

| p-TsOH | 22 mol% | 132-137 | Not Specified | Not Specified | Comparable to H(_2)SO(_4) |

Table 2: Heterogeneous Catalysis

| Catalyst | Temperature (°C) | Pressure (MPa) | Catalyst Loading | 1-Butanol Conversion (%) | This compound Selectivity (%) | Reference |

| Amberlyst-70 | 140 - 190 | 4 | Not Specified | Up to 80 | > 90 | |

| γ-Al(_2)O(_3) | 346 - 390 | Atmospheric | Not Specified | Up to 88 | 10 - 14 |

Experimental Protocols

Synthesis using p-Toluenesulfonic Acid (Greener Method)

This protocol is adapted from a modified procedure for the undergraduate organic chemistry laboratory, emphasizing a safer and more environmentally friendly approach.

Materials:

-

1-Butanol

-

p-Toluenesulfonic acid monohydrate

-

Saturated calcium chloride solution

-

Anhydrous calcium chloride

-

Boiling chips

Equipment:

-

Round-bottom flask (100 mL)

-

Dean-Stark trap

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 100 mL round-bottom flask, add 1-butanol and p-toluenesulfonic acid.

-

Add a few boiling chips to the flask.

-

Set up a distillation apparatus with a Dean-Stark trap and a condenser.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected or the temperature of the reaction mixture reaches a desired point (e.g., 132-137°C).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated calcium chloride solution to remove unreacted 1-butanol.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Filter the dried organic layer and purify the this compound by simple distillation.

Synthesis using a Solid Acid Catalyst (e.g., Amberlyst-70) in a Batch Reactor

This protocol is a general representation based on kinetic studies performed in a batch reactor system.

Materials:

-

1-Butanol

-

Amberlyst-70 (or other solid acid catalyst)

-

Inert gas (e.g., Nitrogen)

Equipment:

-

High-pressure batch reactor with a stirrer

-

Temperature and pressure controllers

-

Catalyst injection system

-

Sampling system

-

Gas chromatograph (GC) for analysis

Procedure:

-

Charge the batch reactor with a known amount of 1-butanol.

-

Seal the reactor and purge with an inert gas to remove air.

-

Heat the reactor to the desired reaction temperature (e.g., 150°C) under pressure (e.g., 4 MPa) to maintain the liquid phase.

-

Once the temperature and pressure are stable, inject a known quantity of the solid acid catalyst into the reactor with vigorous stirring.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC to determine the concentrations of 1-butanol, this compound, and any byproducts.

-

After the desired reaction time or conversion is achieved, cool the reactor down.

-

Depressurize the reactor and recover the reaction mixture.

-

Separate the solid catalyst by filtration.

-

The liquid product can be purified by distillation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the synthesis of this compound.

Caption: Reaction pathways for the acid-catalyzed conversion of 1-butanol.

Caption: A typical experimental workflow for this compound synthesis.

Process Optimization and Industrial Production

On an industrial scale, the synthesis of this compound is often carried out using continuous processes, such as reactive distillation. This technique combines the chemical reaction and the separation of products in a single unit, which can improve conversion by continuously removing water from the reaction mixture, thereby shifting the equilibrium towards the products.

The choice of catalyst is critical for industrial applications. Heterogeneous catalysts are preferred due to their ease of separation and potential for regeneration and reuse, which reduces operational costs and environmental impact. Process parameters such as temperature, pressure, and feed flow rates are carefully optimized to maximize the yield and purity of this compound while minimizing energy consumption and the formation of byproducts. The production of this compound may also be integrated with the production of butanol, for instance, from fermentation processes.

Safety Considerations

1-Butanol and this compound are flammable liquids and should be handled in a well-ventilated area, away from ignition sources. Concentrated acids like sulfuric acid are highly corrosive and require appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. The reaction should be conducted in a fume hood. Due to the potential for peroxide formation upon storage, this compound should be stored in a cool, dark place and tested for peroxides before use, especially before distillation.

Dibutyl Ether: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth overview of dibutyl ether, a versatile and widely used solvent in research and industry. The document details its chemical and physical properties, synthesis protocols, key applications, and safety information, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound, also known as di-n-butyl ether or 1-butoxybutane, is a colorless, flammable liquid with a characteristic ethereal odor.[1][2] Its low water solubility and high boiling point make it a suitable solvent for a variety of organic reactions.[3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 142-96-1[2][4] |

| Molecular Weight | 130.23 g/mol |

| Molecular Formula | C₈H₁₈O[2][4] |

| Density | 0.769 g/cm³ at 20 °C |

| Boiling Point | 140-143 °C |

| Melting Point | -98 °C to -95 °C[5] |

| Flash Point | 25 °C (77 °F)[2][5] |

| Autoignition Temperature | 175 °C (347 °F)[2] |

| Solubility in Water | 0.3 g/L[2] |

| Vapor Pressure | 6.4 hPa at 20 °C |

| Refractive Index (n²⁰/D) | 1.399[4][5] |

Safety and Handling

This compound is a flammable liquid and vapor.[6][7] It can form explosive peroxides upon exposure to air and light, and therefore should be stored in tightly sealed containers in a cool, dry, and well-ventilated area away from ignition sources.[5][8][9] It is irritating to the skin, eyes, and respiratory system.[6][10] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[11]

Synthesis of this compound

The primary industrial method for synthesizing this compound is the acid-catalyzed dehydration of 1-butanol (B46404).[1][12]

Experimental Protocol: Dehydration of 1-Butanol

This protocol describes a laboratory-scale synthesis of this compound from 1-butanol using sulfuric acid as a catalyst.

Materials:

-

1-Butanol

-

Concentrated sulfuric acid

-

5% Sodium hydroxide (B78521) solution

-

Saturated calcium chloride solution

-

Anhydrous calcium chloride

-

Boiling chips

Equipment:

-

Round-bottom flask (250 mL)

-

Distillation apparatus with a condenser

-

Separatory funnel

-

Heating mantle

-

Beakers and Erlenmeyer flasks

Procedure:

-

Carefully add 31 mL of n-butanol to a 250 mL three-necked flask.[12]

-

Slowly and with constant shaking, add 4.5 mL of concentrated sulfuric acid to the flask.[12]

-

Add a few boiling chips to the mixture to ensure smooth boiling.

-

Assemble the distillation apparatus and heat the mixture gently using a heating mantle. The reaction temperature should be maintained to favor ether formation while minimizing the formation of butene, a potential side product.[13]

-

Collect the distillate, which will consist of this compound, unreacted butanol, and water.

-

Transfer the distillate to a separatory funnel and wash it with a 5% sodium hydroxide solution to remove any acidic impurities.

-

Subsequently, wash the organic layer with a saturated calcium chloride solution to remove unreacted butanol.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Perform a final distillation to purify the this compound, collecting the fraction that boils at approximately 141-142 °C.

Synthesis Workflow

References

- 1. Butyl ether | C8H18O | CID 8909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. eqipped.com [eqipped.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 142-96-1 [chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. One moment, please... [oxfordlabfinechem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

Solubility of Organic Compounds in Dibutyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various classes of organic compounds in dibutyl ether. This compound is a versatile and increasingly popular solvent in organic synthesis and various industrial processes due to its relatively high boiling point, low water solubility, and stability.[1] Understanding the solubility characteristics of different organic compounds in this ether is crucial for its effective application in reaction chemistry, extraction, and purification processes.

Physicochemical Properties of this compound

This compound, also known as 1-butoxybutane, is a colorless, flammable liquid with a characteristic mild, ethereal odor. Its key physical and chemical properties are summarized in the table below, which influence its behavior as a solvent.

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molar Mass | 130.23 g/mol |

| Boiling Point | 141-143 °C[2] |

| Melting Point | -98 °C[2] |

| Density | 0.764 g/mL at 25 °C[2] |

| Water Solubility | 0.03 g/100 mL (20 °C)[2] |

| Dipole Moment | 1.18 D |

General Principles of Solubility in this compound

The solubility of an organic compound in this compound is governed by the principle of "like dissolves like." this compound is a relatively nonpolar solvent, though the ether oxygen atom can act as a hydrogen bond acceptor. Its large alkyl chains contribute to its nonpolar character. Therefore, it is an excellent solvent for nonpolar and weakly polar compounds.

The following diagram illustrates the key factors influencing the solubility of an organic solute in this compound.

References

Applications of Dibutyl Ether in Chemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl ether, a colorless and chemically stable organic compound, serves as a versatile and efficient solvent in a multitude of applications within chemical research and industrial synthesis. Its unique combination of a high boiling point, low water solubility, and moderate polarity makes it an excellent medium for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its role in Grignard reactions, Wittig reactions, and extraction processes. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer researchers and drug development professionals a thorough understanding of its practical utility.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a solvent is paramount for its effective application in chemical synthesis and analysis. This compound possesses a distinct set of characteristics that render it a valuable tool in the laboratory. The following tables summarize its key quantitative data.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Appearance | Colorless liquid |

| Odor | Ethereal, fruity |

| Density | 0.764 g/mL at 25 °C |

| Boiling Point | 142-143 °C |

| Melting Point | -98 °C |

| Flash Point | 25 °C |

| Autoignition Temperature | 175 °C |

| Vapor Pressure | 4.8 mmHg at 20 °C |

| Vapor Density | 4.48 (vs. air) |

| Refractive Index (n20/D) | 1.399 |

| Viscosity | 0.741 cP at 15 °C |

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | 0.113 g/L at 20 °C (very low) |

| Acetone | Soluble |

| Ethanol | Miscible |

| Diethyl Ether | Miscible |

| Benzene | Miscible |

Core Applications in Chemical Synthesis

This compound's properties make it a solvent of choice for several critical reactions in organic synthesis, particularly those requiring anhydrous conditions and elevated temperatures.

Grignard Reactions

This compound is an excellent alternative to diethyl ether or tetrahydrofuran (B95107) (THF) for Grignard reactions, especially when higher reaction temperatures are required.[1] Its high boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of Grignard reagents from less reactive organic halides.[1] Furthermore, its low vapor pressure and higher flashpoint compared to diethyl ether contribute to safer laboratory practices.[2]

This protocol describes the general procedure for the preparation of a Grignard reagent using this compound as the solvent.

Materials:

-

Magnesium turnings

-

Organic halide (e.g., bromobenzene, n-butyl bromide)

-

Anhydrous this compound

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Set up a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried to prevent the quenching of the Grignard reagent.

-

Place the magnesium turnings in the flask.

-

Add a small crystal of iodine to the flask.

-

Add a small portion of the anhydrous this compound to cover the magnesium turnings.

-

Dissolve the organic halide in anhydrous this compound in the dropping funnel.

-

Add a small amount of the organic halide solution to the flask to initiate the reaction. Gentle warming may be necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the reaction.

-

Once the reaction has started, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture and reflux, if necessary, until the magnesium is consumed.

-

The resulting Grignard reagent solution is ready for use in subsequent reactions.

Table 3: Comparative Yields of Grignard Reagents in Ethereal Solvents

| Grignard Reagent | Solvent | Yield (%) |

| Ethylmagnesium bromide | Diethyl ether | 75-88 |

| Ethylmagnesium bromide | This compound | 74-75 |

| Phenylmagnesium bromide | Diethyl ether | ~95 |

| Phenylmagnesium bromide | This compound | 55.9 |

Note: Yields can vary depending on the specific reaction conditions and the purity of the reagents.

Figure 1. Workflow for a Grignard reaction using this compound.

Wittig Reactions

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. While THF and diethyl ether are common solvents, this compound can be employed, particularly in industrial settings, due to its higher boiling point which allows for better temperature control of exothermic reactions.

A typical Wittig reaction involves the preparation of a phosphonium (B103445) ylide by treating a phosphonium salt with a strong base, followed by the reaction of the ylide with a carbonyl compound.

Key Steps:

-

Phosphonium Salt Formation: An alkyl halide is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt.

-

Ylide Formation: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like this compound to generate the phosphorus ylide.

-

Reaction with Carbonyl: The ylide is then reacted with an aldehyde or ketone to form an oxaphosphetane intermediate.

-

Alkene Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene and triphenylphosphine oxide.

Figure 2. Logical relationship in a Wittig reaction.

This compound in Extraction Processes

This compound's low solubility in water and its ability to dissolve a wide range of nonpolar organic compounds make it an effective solvent for liquid-liquid extractions.[3] It is particularly useful for extracting natural products, such as essential oils, from aqueous solutions or plant materials.[4] Its low volatility compared to diethyl ether reduces solvent loss during the extraction process.

This protocol outlines a general procedure for the extraction of a nonpolar organic compound from an aqueous solution using this compound.

Materials:

-

Aqueous solution containing the target compound

-

This compound

-

Separatory funnel

-

Beakers or Erlenmeyer flasks

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Pour the aqueous solution into a separatory funnel.

-

Add a portion of this compound to the separatory funnel. The volume of this compound used will depend on the distribution coefficient of the target compound.

-

Stopper the funnel and gently invert it, venting frequently to release any pressure buildup.

-

Shake the funnel for a few minutes to allow for the transfer of the solute from the aqueous phase to the organic phase.

-

Place the funnel back on a ring stand and allow the two layers to separate completely. The less dense this compound layer will be on top.

-

Drain the lower aqueous layer into a beaker.

-

Pour the upper organic layer (this compound extract) out through the top of the funnel into a separate flask.

-

For efficient extraction, repeat the process with fresh portions of this compound.

-

Combine the organic extracts.

-

Dry the combined organic extract over an anhydrous drying agent like sodium sulfate.

-

Decant or filter the dried organic solution to remove the drying agent.

-

The solute can then be isolated by evaporating the this compound, often under reduced pressure.

Figure 3. Experimental workflow for a liquid-liquid extraction.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is employed as a solvent in the industrial manufacturing of several active pharmaceutical ingredients (APIs) and agrochemicals.[2] Its inertness, high boiling point, and ability to dissolve key intermediates make it a suitable choice for large-scale production.

-

Cefaclor: A second-generation cephalosporin (B10832234) antibiotic, cefaclor's synthesis involves multiple steps where a stable, high-boiling point solvent like this compound can be advantageous for maintaining reaction control and facilitating purification.[2]

-

Cyhexatin (B141804): This organotin compound is used as an acaricide (pesticide).[5] The synthesis of cyhexatin often involves a Grignard reaction with tin tetrachloride, a process where this compound can serve as an effective solvent.[6]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] It can form explosive peroxides upon prolonged exposure to air and light, so it should be stored in airtight containers away from heat and light sources.[3] Peroxide test strips should be used to check for the presence of peroxides before distillation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this solvent.[7]

Conclusion

This compound is a highly valuable and versatile solvent in chemical research and industrial applications. Its favorable physical and chemical properties, including a high boiling point, low water solubility, and chemical inertness, make it an excellent choice for a range of reactions, most notably Grignard and Wittig syntheses. Its utility in extraction processes further underscores its importance in the isolation and purification of organic compounds. While detailed experimental protocols for its use in the synthesis of specific pharmaceuticals and agrochemicals are often proprietary, its role as a key solvent in their manufacturing is well-established. For researchers and professionals in drug development, a thorough understanding of the applications and handling of this compound is essential for safe and effective chemical synthesis.

References

- 1. delval.edu [delval.edu]

- 2. nbinno.com [nbinno.com]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. Cyhexatin | C18H34OSn | CID 9864905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

Safety precautions for handling Dibutyl ether in the lab

An In-depth Technical Guide to the Safe Handling of Dibutyl Ether in the Laboratory

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This compound (also known as n-butyl ether) is a common solvent used for extractions, as a medium for Grignard and other organometallic reactions, and in the manufacturing of various products.[1][2] While versatile, it presents significant hazards, primarily its flammability and, most critically, its tendency to form explosive peroxides upon storage.[3][4][5]

This guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures required when working with this compound in a laboratory setting. Adherence to these guidelines is essential to mitigate risks and ensure a safe research environment.

Hazard Identification and Physicochemical Properties

This compound is classified as a flammable liquid that causes skin, eye, and respiratory irritation.[6][7] It is also recognized as being harmful to aquatic life with long-lasting effects.[6][7][8] A key hazard is its ability to readily form unstable and potentially explosive peroxides when exposed to air and light.[3][4]

The National Fire Protection Association (NFPA) 704 designation for this compound is Health 2, Flammability 3, and Reactivity 1, indicating a moderate health hazard, a high flammability hazard, and a slight reactivity hazard.[3][9][10]

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Citations |

|---|---|---|

| CAS Number | 142-96-1 | [11][12] |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [13][14] |

| Appearance | Colorless liquid with a mild, ether-like odor | [3][15][16] |

| Boiling Point | 142 - 143 °C (288 - 289 °F) | [3][11][15] |

| Melting Point | -98 °C (-144 °F) | [3][11][15] |

| Flash Point | 25 °C (77 °F) | [3][8] |

| Autoignition Temp. | 194 °C (381.2 °F) | [3][13] |

| Density | 0.764 g/cm³ at 25 °C | [3][11] |

| Vapor Density | ~4.5 (Air = 1) | [3][14][15] |

| Explosive Limits | 0.9% - 8.5% by volume in air | [8][15] |

| Solubility | Insoluble in water; soluble in acetone (B3395972) and other organic solvents |[1][3] |

The Critical Hazard: Peroxide Formation

The most insidious danger associated with this compound is its propensity to form shock-sensitive and explosive peroxides through autoxidation.[17] This process is initiated by exposure to oxygen and is accelerated by light, heat, and the presence of contaminants.[17][18] The peroxides can crystallize, particularly around the cap and threads of a container, or become concentrated during distillation, creating a severe explosion risk.[17][18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 142-96-1 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. sdfine.com [sdfine.com]

- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. lobachemie.com [lobachemie.com]

- 9. N-BUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. aksci.com [aksci.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. chembk.com [chembk.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. louisville.edu [louisville.edu]

- 18. westernsydney.edu.au [westernsydney.edu.au]

Understanding the reactivity of Dibutyl ether

An In-depth Technical Guide to the Reactivity of Dibutyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as 1-butoxybutane or di-n-butyl ether) is a symmetrical ether with the chemical formula C₈H₁₈O.[1][2] It is a colorless, volatile, and flammable liquid characterized by a mild, ethereal, or fruity odor.[1][2] Due to its low water solubility, high solubility for many organic compounds (fats, oils, resins), and its role as a suitable medium for organometallic reagents, it is widely employed as a solvent in various chemical processes, including Grignard reactions.[2][3] While generally stable, its reactivity is dominated by two key pathways: cleavage of the ether linkage by strong acids and, most critically, the formation of explosive peroxides upon exposure to atmospheric oxygen. This guide provides a detailed examination of these reactive pathways, supported by experimental protocols and mechanistic diagrams to inform its safe and effective use in a laboratory setting.

Physicochemical and Safety Properties

The fundamental properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-Butoxybutane[1] |

| Molecular Formula | C₈H₁₈O[1] |

| Molar Mass | 130.23 g·mol⁻¹[1] |

| Appearance | Colorless liquid[1] |

| Density | 0.764 g/mL at 25 °C[4] |

| Melting Point | -98 °C to -95 °C[1][4] |

| Boiling Point | 141 °C to 143 °C[1][4] |

| Solubility in Water | 0.113 - 0.3 g/L at 20-25 °C[1][3] |

| Refractive Index (n₂₀/D) | 1.399[4] |

| Dipole Moment | 1.18 D[3] |

Table 2: Safety and Hazard Data for this compound

| Property | Value |

|---|---|

| Flash Point | 25 °C to 28 °C (closed cup)[3] |

| Autoignition Temperature | 175 °C to 194 °C[3][5] |

| Explosive Limits in Air | 1.5% - 8.5%[4] |

| Vapor Density | 4.48 (vs. air) |

| Hazard Statements | H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects)[6][7] |

| Key Incompatibilities | Strong oxidizing agents, strong acids, halogens[8][9] |

Core Reactivity and Key Transformations

This compound is relatively inert compared to other functional groups. It is stable towards bases, reducing agents, and mild oxidizing conditions.[1] However, its utility and hazards are defined by two primary reactions: acid-catalyzed cleavage and auto-oxidation.

Acid-Catalyzed Cleavage

Strong protic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), can cleave the stable C-O bond of ethers.[1][2] Hydrochloric acid (HCl) is generally not effective.[10] For symmetrical primary ethers like this compound, the reaction proceeds via an Sₙ2 mechanism. The process involves two main steps:

-

Protonation: The ether oxygen acts as a Lewis base and is protonated by the strong acid, converting the alkoxy group (-OR) into a good leaving group (an alcohol, -ROH).[11][12]

-

Nucleophilic Attack: The conjugate base of the acid (e.g., Br⁻ or I⁻), a strong nucleophile, attacks one of the electrophilic α-carbon atoms, displacing the alcohol and forming an alkyl halide.[11]

If an excess of the acid is used at a sufficiently high temperature, the alcohol formed in the first stage will be protonated and subsequently converted into a second molecule of the alkyl halide.[11]

Figure 1. Sₙ2 mechanism for the acid-catalyzed cleavage of this compound with HBr.

This protocol is a representative procedure based on general methods for cleaving primary ethers.[13]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

-

Reagent Addition: Add a solvent such as glacial acetic acid, followed by the cautious addition of 48% aqueous hydrobromic acid (HBr) (approx. 5-10 eq).

-

Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 8-16 hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-